molecular formula C7H5BrF3NO B1412156 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol CAS No. 1227576-82-0

3-Bromo-2-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1412156
CAS No.: 1227576-82-0
M. Wt: 256.02 g/mol
InChI Key: WCHKXVNHZAMUSV-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)pyridine-4-methanol is an organic compound characterized by a pyridine ring substituted with bromine, trifluoromethyl, and methanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-(trifluoromethyl)pyridine followed by hydroxymethylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation can be achieved using formaldehyde under basic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine substituent to form 2-(trifluoromethyl)pyridine-4-methanol.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents.

Major Products:

    Oxidation: 3-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.

    Reduction: 2-(Trifluoromethyl)pyridine-4-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol serves as a versatile building block for the synthesis of more complex molecules. Its unique substituents allow for selective functionalization, making it valuable in the development of new chemical entities.

Biology and Medicine: This compound is explored for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides, fungicides, and insecticides. Its chemical stability and reactivity make it suitable for developing new agrochemical agents.

Mechanism of Action

The mechanism by which 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol exerts its effects depends on its specific application. In biological systems, the compound or its derivatives may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to target proteins, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

    2-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxymethyl group.

    3-Bromo-2-(trifluoromethyl)pyridine: Lacks the hydroxymethyl group.

    4-Bromo-2-(trifluoromethyl)pyridine: Different position of the bromine substituent.

Uniqueness: 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring, along with a hydroxymethyl group. This combination of substituents provides a distinct reactivity profile and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

[3-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHKXVNHZAMUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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